(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with a triethylsilyl group and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Medicine: Research into its use in drug development, particularly in the synthesis of pharmaceuticals that require precise control over molecular architecture.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The triethylsilyl group provides steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are crucial.
Properties
Molecular Formula |
C31H35PSi |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[2-(2-methyl-6-triethylsilylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H35PSi/c1-5-33(6-2,7-3)30-24-16-17-25(4)31(30)28-22-14-15-23-29(28)32(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-24H,5-7H2,1-4H3 |
InChI Key |
DUFDBRJWGFAELY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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